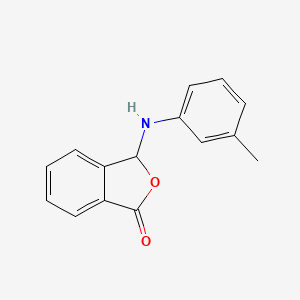

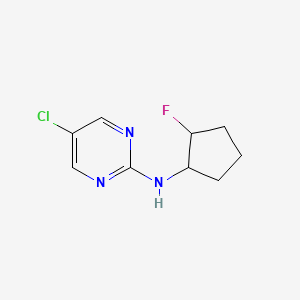

![molecular formula C18H25N3O3S B2514002 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone CAS No. 1797687-69-4](/img/structure/B2514002.png)

2-(1H-benzo[d]imidazol-1-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the use of electrochemical methods and reflux conditions with triethylamine (TEA). For instance, electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles has been used to synthesize arylthiobenzazoles . Another synthesis route involves the reaction of 4-acetyl-3-(4-substitutedphenylamino)-isoxazole-5(2H)-one with a 2-chlorobenzo[d]oxazole group and TEA under reflux conditions to yield imidazo[2,1-b]benzoxazol-3-yl ethanone derivatives . These methods could potentially be adapted for the synthesis of 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to the one often includes heterocyclic components such as benzo[d]imidazole, which is known for its presence in various biologically active molecules. The papers describe the synthesis of compounds with benzo[d]imidazole moieties and their derivatives, which suggests that the target compound may also exhibit interesting biological activities .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include electrochemical oxidation leading to Michael addition reactions , as well as reactions with TEA under reflux conditions . These reactions are crucial for the formation of the desired heterocyclic structures and could be relevant for the synthesis of 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds have been studied. For example, the antioxidant and antimicrobial activities of a series of benzo[d]imidazole derivatives have been evaluated, indicating that these compounds can possess significant biological activities . The quantitative structure–activity relationships (QSAR) and molecular docking studies suggest that the molecular descriptors of these compounds correlate with their biological activities, which could be extrapolated to the compound of interest.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- A novel tandem annulation reaction facilitated the synthesis of related compounds, showcasing the methodological advancements in creating benzimidazole derivatives with potential biological activities (A. Zhu et al., 2012).

- Innovative synthesis routes have been developed for benzo[4,5]imidazo[1,2-a]pyridine derivatives, demonstrating the versatility of benzimidazole frameworks in drug discovery (Fereshteh Goli-Garmroodi et al., 2015).

Corrosion Inhibition

- Benzimidazole derivatives have been studied for their inhibitive action on the corrosion of steel in acidic environments, revealing their potential as effective corrosion inhibitors (M. Yadav et al., 2016).

Antiviral and Antimicrobial Activities

- Synthesized derivatives have shown potential as non-nucleoside reverse transcriptase inhibitors, contributing to antiviral research against HIV (N. Al-Masoudi et al., 2007).

- Research on N-substituted derivatives of specific benzimidazole frameworks has revealed their moderate to strong antibacterial activities, underscoring their importance in developing new antimicrobial agents (H. Khalid et al., 2016).

Electrochemical Studies

- The electrochemical synthesis of arylthiobenzazoles via oxidation of related compounds highlights the electrochemical applications of benzimidazole derivatives in synthesizing novel compounds with potential biological activities (A. Amani et al., 2012).

Analytical Applications

- A dual-sensitive probe based on a benzimidazole derivative was developed for the determination of amines in environmental water, showcasing the analytical and environmental applications of these compounds (J. You et al., 2010).

Coordination Polymers

- The synthesis of cadmium(II) coordination polymers incorporating benzimidazole ligands reflects the utility of these derivatives in constructing novel materials with potential applications in catalysis and material science (Xiaoju Li et al., 2012).

Eigenschaften

IUPAC Name |

2-(benzimidazol-1-yl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3S/c1-14(2)12-25(23,24)15-7-9-20(10-8-15)18(22)11-21-13-19-16-5-3-4-6-17(16)21/h3-6,13-15H,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYNFRXSOQLPOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CN2C=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzo[d]imidazol-1-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

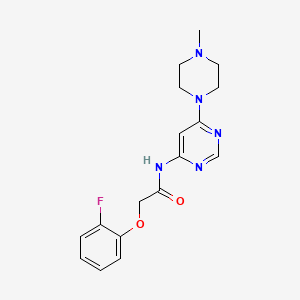

![8-(3-methoxypropyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2513919.png)

![(9R,10S)-7-Azaspiro[4.6]undecane-9,10-diol;hydrochloride](/img/structure/B2513923.png)

![2-Fluoro-4-[(3-methylbenzyl)oxy]-1,1'-biphenyl](/img/structure/B2513924.png)

![3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid](/img/structure/B2513926.png)

![((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2513927.png)

![3-Bromo-2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2513931.png)

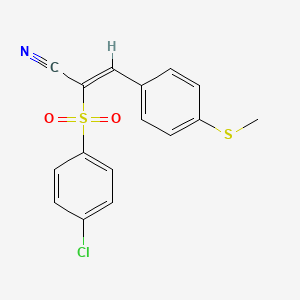

![Ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2513932.png)

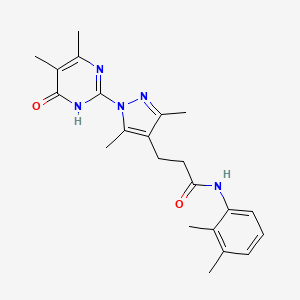

![N~4~-(3-methoxyphenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2513938.png)